molecular formula C16H11N5O3 B15168387 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole CAS No. 627034-25-7

1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole

Cat. No.: B15168387
CAS No.: 627034-25-7
M. Wt: 321.29 g/mol
InChI Key: PNDFPOBBACDKSM-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole is a complex heterocyclic compound that features a tetrazole ring fused to an isoindole structure

Preparation Methods

The synthesis of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .

Chemical Reactions Analysis

1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Properties

CAS No.

627034-25-7

Molecular Formula

C16H11N5O3

Molecular Weight

321.29 g/mol

IUPAC Name

(1-methyltetrazolo[5,1-a]isoindol-5-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H11N5O3/c1-19-16-13-5-3-2-4-12(13)14(20(16)18-17-19)15(22)10-6-8-11(9-7-10)21(23)24/h2-9H,1H3

InChI Key

PNDFPOBBACDKSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C=CC=CC3=C(N2N=N1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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